An In-Depth Technical Guide to Losatuxizumab Vedotin (ABBV-221): Molecular Structure, Components, and Experimental Protocols
An In-Depth Technical Guide to Losatuxizumab Vedotin (ABBV-221): Molecular Structure, Components, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) losatuxizumab vedotin (ABBV-221), focusing on its molecular structure, individual components, and the experimental methodologies used for its characterization. Losatuxizumab vedotin is an investigational ADC designed for the targeted therapy of cancers overexpressing the epidermal growth factor receptor (EGFR).
Core Molecular Structure and Components
Losatuxizumab vedotin is a complex biomolecule comprising three key components: a humanized monoclonal antibody (mAb), a potent cytotoxic agent (payload), and a linker that connects the two. This tripartite structure allows for the selective delivery of the cytotoxic payload to tumor cells that express EGFR on their surface.
Monoclonal Antibody: Losatuxizumab (ABT-806)
The targeting component of this ADC is losatuxizumab, a humanized IgG1-kappa monoclonal antibody. It is an affinity-matured version of the antibody ABT-806, which is derived from the murine mAb 806. A key feature of ABT-806 is its selective binding to a unique, tumor-specific epitope of EGFR that is exposed upon receptor overexpression, mutation (such as EGFRvIII), or ligand-induced conformational changes.[1] This selectivity is intended to minimize toxicity to normal tissues that express wild-type EGFR at physiological levels. The antibody is produced in Chinese Hamster Ovary (CHO) cells.[2]
Cytotoxic Payload: Monomethyl Auristatin E (MMAE)
The cytotoxic payload is monomethyl auristatin E (MMAE), a synthetic and highly potent antimitotic agent derived from the natural product dolastatin 10. MMAE functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Due to its high cytotoxicity, MMAE is unsuitable for systemic administration as a standalone agent.
Linker: mc-val-cit-PABC
A protease-cleavable linker, maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (mc-val-cit-PABC), connects the losatuxizumab antibody to the MMAE payload. This linker is designed to be stable in the systemic circulation, preventing premature release of the cytotoxic drug. The maleimidocaproyl (mc) group forms a stable covalent bond with the sulfhydryl group of a cysteine residue on the antibody. The valine-citrulline (val-cit) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are highly active within the intracellular environment of tumor cells. Following cleavage of the dipeptide, the p-aminobenzyloxycarbonyl (PABC) spacer undergoes a self-immolative fragmentation to release the active MMAE payload.
Quantitative Data Summary
The following tables summarize the key quantitative data for losatuxizumab vedotin and its components.
| Component | Parameter | Value | Reference |
| Losatuxizumab Vedotin (ABBV-221) | Drug-to-Antibody Ratio (DAR) | 2.0 and 3.1 | [3] |
| Phase 1 Clinical Trial | NCT02365662 | [2][4] | |
| Losatuxizumab (ABT-806) | Purity | >95% by SDS-PAGE | [5] |
| Monomethyl Auristatin E (MMAE) | Molecular Formula | C39H67N5O7 | [] |
| Molecular Weight | 717.98 g/mol | [] | |
| Solubility in DMSO | Up to 20 mM | [] |
Note: The DAR for losatuxizumab vedotin has been reported as both 2.0 and 3.1 in preclinical studies.
Experimental Protocols
This section outlines the detailed methodologies for key experiments related to the synthesis, conjugation, and characterization of losatuxizumab vedotin.
Synthesis of mc-val-cit-PABC-MMAE Drug-Linker
The synthesis of the drug-linker component is a multi-step process involving the sequential assembly of the linker and its conjugation to the MMAE payload.
Step 1: Synthesis of Fmoc-Val-Cit-PABOH
-
A solution of Fmoc-Cit-PABOH in dimethylformamide (DMF) is treated with an excess of piperidine and stirred at room temperature for several hours to remove the Fmoc protecting group.
-
The solvent and excess piperidine are removed under reduced pressure.
-
The resulting residue is dissolved in DMF, and Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-L-valine) is added.
-
The reaction mixture is stirred overnight at room temperature to form the dipeptide.
Step 2: Synthesis of Mc-Val-Cit-PABOH
-
The Fmoc group is removed from Fmoc-Val-Cit-PABOH using a solution of piperidine in DMF.
-
The deprotected Val-Cit-PABOH is then reacted with an activated form of 6-maleimidohexanoic acid, such as Mc-OSu, in DMF at room temperature to yield Mc-Val-Cit-PABOH.
Step 3: Conjugation to MMAE
-
The Mc-Val-Cit-PABOH linker is activated, often by conversion to a p-nitrophenyl carbonate (Mc-Val-Cit-PABC-PNP).
-
The activated linker is then reacted with MMAE in an anhydrous polar aprotic solvent like DMF or DMSO, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
The reaction mixture is stirred for several hours at room temperature to facilitate the formation of the carbamate linkage between the PABC spacer and the MMAE payload, yielding Mc-Val-Cit-PABC-MMAE.[][7]
Conjugation of Drug-Linker to Losatuxizumab (ABT-806)
The conjugation of the mc-val-cit-PABC-MMAE to the losatuxizumab antibody is achieved through cysteine-maleimide chemistry.
-
Antibody Reduction: The interchain disulfide bonds of the losatuxizumab antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5) are partially reduced using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). The extent of reduction is carefully controlled to achieve the desired drug-to-antibody ratio (DAR).
-
Conjugation Reaction: The mc-val-cit-PABC-MMAE drug-linker is added to the reduced antibody solution. The maleimide group of the linker reacts specifically with the free sulfhydryl groups of the cysteine residues on the antibody, forming a stable thioether bond. The reaction is typically carried out at room temperature for a few hours or overnight at 4°C.
-
Purification: The resulting ADC is purified from unconjugated drug-linker and other reaction components using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic potential of losatuxizumab vedotin is assessed using an in vitro cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: EGFR-positive and EGFR-negative cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of losatuxizumab vedotin, a non-targeting control ADC, and free MMAE. Untreated cells serve as a negative control.
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow for the ADC to exert its cytotoxic effects.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Solubilization and Absorbance Reading: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of MMAE-Induced Apoptosis
References
- 1. Characterization of ABT-806, a Humanized Tumor-Specific Anti-EGFR Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. adcreview.com [adcreview.com]
- 5. Anti-Human EGFR Recombinant Antibody (ABT-806) - Creative Biolabs [creativebiolabs.net]
- 7. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
